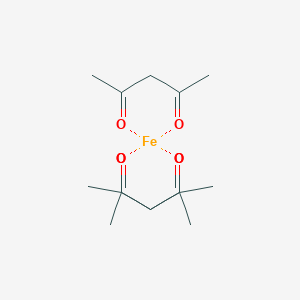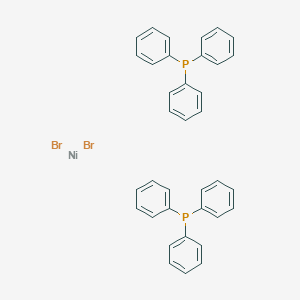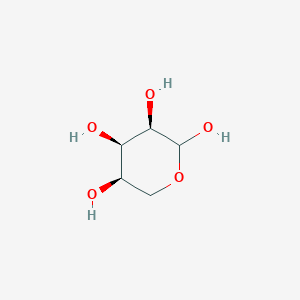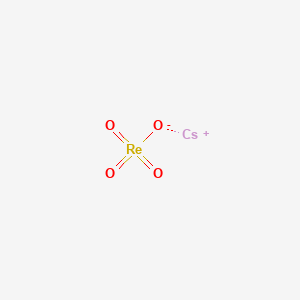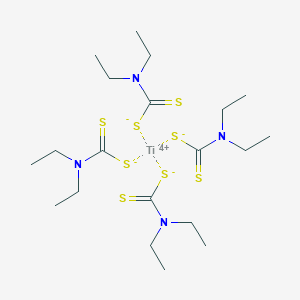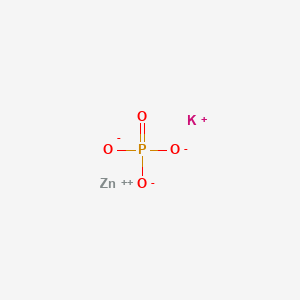
Potassium zinc phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium zinc phosphate (KZP) is a white crystalline powder that belongs to the family of inorganic phosphates. It is widely used in various fields, including the medical, agricultural, and industrial sectors. KZP is a versatile compound with numerous applications, including as a fertilizer, food additive, and as a catalyst in chemical reactions.
作用机制
The mechanism of action of Potassium zinc phosphate is not fully understood, but it is believed to be related to its chemical and physical properties. Potassium zinc phosphate has a high surface area and a porous structure, which allows it to adsorb and release molecules. It is also believed that Potassium zinc phosphate can interact with biological molecules, such as proteins and enzymes, and alter their activity.
生化和生理效应
Potassium zinc phosphate has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. Potassium zinc phosphate has also been shown to have antimicrobial properties, which can inhibit the growth of bacteria and fungi. In addition, Potassium zinc phosphate has been reported to have anticancer properties, which can inhibit the growth of cancer cells.
实验室实验的优点和局限性
Potassium zinc phosphate has several advantages for lab experiments. It is a stable and non-toxic compound, which makes it safe to handle. Potassium zinc phosphate is also readily available and relatively inexpensive, which makes it a cost-effective material for research. However, Potassium zinc phosphate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Potassium zinc phosphate also has a high surface area, which can make it prone to aggregation and precipitation.
未来方向
There are several future directions for Potassium zinc phosphate research. One direction is to investigate the use of Potassium zinc phosphate as a drug delivery system. Potassium zinc phosphate has a porous structure, which can allow it to encapsulate and release drugs. Another direction is to investigate the use of Potassium zinc phosphate as a catalyst in renewable energy applications. Potassium zinc phosphate has been shown to be an effective catalyst in the synthesis of biodiesel, and further research could explore its use in other renewable energy applications. Finally, there is a need for more research on the toxicity and environmental impact of Potassium zinc phosphate. While Potassium zinc phosphate is generally considered safe, more research is needed to fully understand its long-term effects on human health and the environment.
Conclusion
Potassium zinc phosphate is a versatile compound with numerous applications in various fields. Its unique properties make it an attractive material for scientific research. While there is still much to learn about Potassium zinc phosphate, its potential for use in drug delivery, renewable energy, and other applications make it an exciting area of research for the future.
合成方法
Potassium zinc phosphate can be synthesized using various methods such as precipitation, hydrothermal, and sol-gel methods. The precipitation method involves the reaction of zinc nitrate, potassium dihydrogen phosphate, and ammonium hydroxide. The hydrothermal method involves the reaction of zinc oxide, potassium phosphate, and water at high temperature and pressure. The sol-gel method involves the reaction of zinc acetate, potassium dihydrogen phosphate, and ethylene glycol. Each method has its advantages and disadvantages, and the choice of method depends on the desired properties of the Potassium zinc phosphate.
科学研究应用
Potassium zinc phosphate has been widely studied for its scientific research applications. It has been used in the synthesis of various materials, including ceramics, glasses, and composites. Potassium zinc phosphate has also been investigated for its antimicrobial, antioxidant, and anticancer properties. In addition, Potassium zinc phosphate has been used as a catalyst in various chemical reactions, including the synthesis of esters, carbonates, and cyclic carbonates.
属性
CAS 编号 |
13826-55-6 |
|---|---|
产品名称 |
Potassium zinc phosphate |
分子式 |
KO4PZn |
分子量 |
199.4 g/mol |
IUPAC 名称 |
potassium;zinc;phosphate |
InChI |
InChI=1S/K.H3O4P.Zn/c;1-5(2,3)4;/h;(H3,1,2,3,4);/q+1;;+2/p-3 |
InChI 键 |
CXDLXIMRJLZPDZ-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[K+].[Zn+2] |
规范 SMILES |
[O-]P(=O)([O-])[O-].[K+].[Zn+2] |
其他 CAS 编号 |
13826-55-6 |
同义词 |
potassium zinc phosphate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



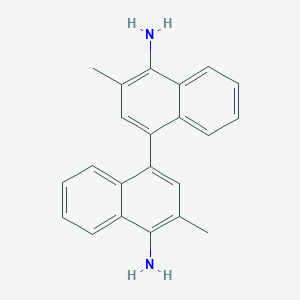
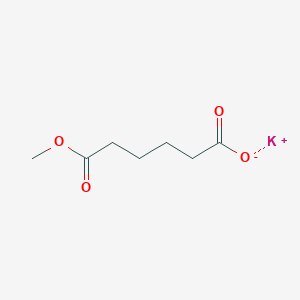
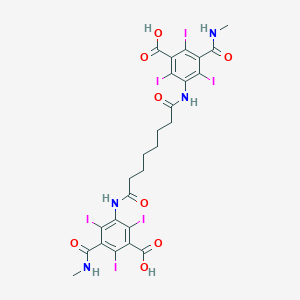
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B76832.png)

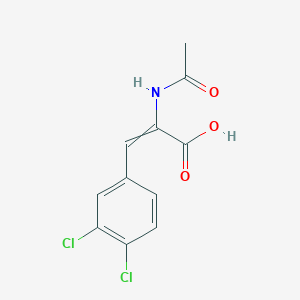


![(1S,4E,5'R,6R,6'R,7S,8R,10S,11R,12R,14R,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-Ethyl-7,11,15-trihydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B76844.png)
